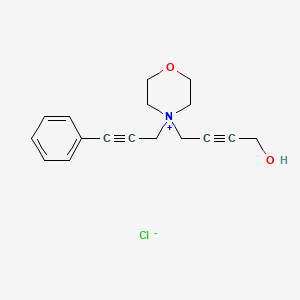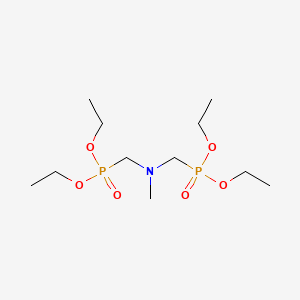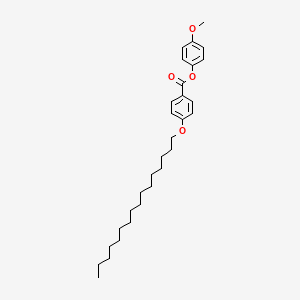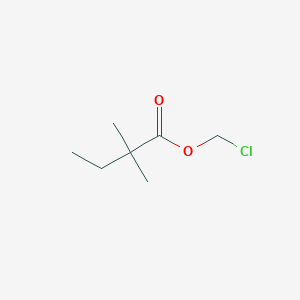![molecular formula C8H13N3O3 B1659762 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate CAS No. 67865-69-4](/img/structure/B1659762.png)
3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate
Vue d'ensemble
Description
3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate, commonly known as TBC-DAzP, is a diazo compound that has gained significant interest in scientific research due to its unique chemical properties. TBC-DAzP is a stable and water-soluble compound that can easily penetrate cell membranes, making it an excellent tool for studying biological processes.
Mécanisme D'action
TBC-DAzP is a photoactivatable compound that can be activated by UV light. Upon activation, TBC-DAzP releases a diazonium ion, which can react with nucleophiles such as amino acids and peptides. This reaction results in the formation of a covalent bond between the diazonium ion and the nucleophile, allowing for the study of protein-protein interactions and other biological processes.
Biochemical and Physiological Effects:
TBC-DAzP has been shown to have minimal effects on cellular processes, making it an excellent tool for studying biological processes without interfering with normal cellular function. However, TBC-DAzP can cause cytotoxicity at high concentrations, and caution should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
TBC-DAzP has several advantages for use in laboratory experiments, including its stability, water solubility, and ability to penetrate cell membranes. However, TBC-DAzP can be expensive and requires specialized equipment for activation, limiting its use in some laboratories.
Orientations Futures
There are several future directions for the use of TBC-DAzP in scientific research. One area of interest is the use of TBC-DAzP as a tool for studying protein-protein interactions in live cells. Another area of interest is the development of new methods for synthesizing TBC-DAzP and other photoactivatable compounds. Additionally, TBC-DAzP could be used in combination with other tools, such as fluorescent probes, to study complex biological processes.
Applications De Recherche Scientifique
TBC-DAzP has been widely used in scientific research as a photolabile protecting group for amino acids and peptides. It has also been used as a photoactivatable crosslinker for studying protein-protein interactions. TBC-DAzP has also been used to study the role of calcium signaling in cellular processes.
Propriétés
IUPAC Name |
tert-butyl N-(3-diazo-2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)10-4-6(12)5-11-9/h5H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWKMKHAHDDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90797492 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67865-69-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)


